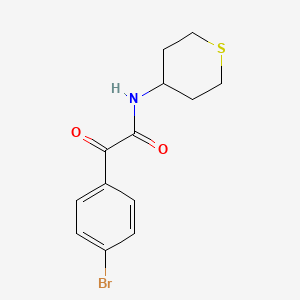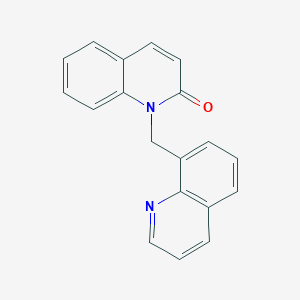
N-(2-ethylbutylsulfonyl)-3-(1,3-thiazol-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylbutylsulfonyl)-3-(1,3-thiazol-4-yl)propanamide, also known as ETP-101, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. ETP-101 belongs to a class of compounds known as sulfonyl-containing compounds, which have been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.
作用機序
The mechanism of action of N-(2-ethylbutylsulfonyl)-3-(1,3-thiazol-4-yl)propanamide is not fully understood, but it is thought to involve the inhibition of the NF-kappaB signaling pathway. This pathway is involved in the regulation of inflammatory cytokine production, and inhibition of this pathway can lead to a reduction in inflammation.
Biochemical and Physiological Effects
In addition to its anti-inflammatory properties, this compound has been found to exhibit anti-cancer and anti-viral properties. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, and can also inhibit the replication of certain viruses.
実験室実験の利点と制限
One advantage of N-(2-ethylbutylsulfonyl)-3-(1,3-thiazol-4-yl)propanamide is its specificity for the NF-kappaB signaling pathway. This specificity allows for targeted inhibition of this pathway, which can lead to a reduction in inflammation without affecting other pathways. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(2-ethylbutylsulfonyl)-3-(1,3-thiazol-4-yl)propanamide. One area of interest is its potential use as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use as an anti-cancer agent, particularly in the treatment of solid tumors. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for clinical use.
合成法
The synthesis of N-(2-ethylbutylsulfonyl)-3-(1,3-thiazol-4-yl)propanamide involves the reaction of 2-ethylbutanol with thionyl chloride to produce 2-ethylbutyl chloride. This is then reacted with sodium sulfinate to form the sulfonyl chloride intermediate, which is then reacted with 4-aminothiazole to produce this compound.
科学的研究の応用
N-(2-ethylbutylsulfonyl)-3-(1,3-thiazol-4-yl)propanamide has been studied extensively for its potential therapeutic applications. One area of research has focused on its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammation.
特性
IUPAC Name |
N-(2-ethylbutylsulfonyl)-3-(1,3-thiazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3S2/c1-3-10(4-2)8-19(16,17)14-12(15)6-5-11-7-18-9-13-11/h7,9-10H,3-6,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVWHPNVAQUJBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CS(=O)(=O)NC(=O)CCC1=CSC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-1-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylamino]propan-2-ol](/img/structure/B7594589.png)
![3-(benzimidazol-1-yl)-N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]propanamide](/img/structure/B7594597.png)


![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-[2-(3-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B7594632.png)


![Methyl 3-[(5-benzyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]butanoate](/img/structure/B7594658.png)


![Methyl 1-[(5-fluoro-2-methylphenyl)carbamoyl]piperidine-4-carboxylate](/img/structure/B7594681.png)

